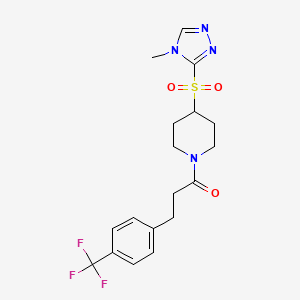

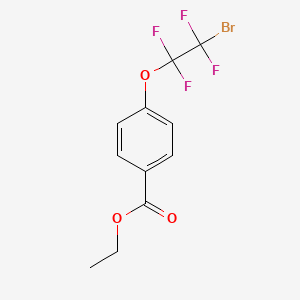

Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate is a chemical compound with the molecular formula C11H9BrF4O3 . It has an average mass of 345.085 Da and a monoisotopic mass of 343.967102 Da . It is also known by the name HFE-10114EP .

Synthesis Analysis

The synthesis of Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate involves the use of palladium catalysis . The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .Physical And Chemical Properties Analysis

Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate has a boiling point of 195-196 °C . Its density is 1.628 g/mL at 25 °C . The refractive index n20/D is 1.4600 (lit.) .Aplicaciones Científicas De Investigación

Anti-Juvenile Hormone Agent

Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate derivatives have been studied for their anti-juvenile hormone (anti-JH) activity. For instance, a compound derived from this chemical was found to induce precocious metamorphosis in larvae of the silkworm and suppress juvenile hormone synthesis by inhibiting the transcription of juvenile hormone biosynthetic enzymes in the corpora allata of Bombyx mori (Ishiguro et al., 2003), (Kaneko et al., 2011).

Mesomorphic Properties

Research has explored the mesomorphic properties of derivatives of Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate. Studies have revealed that certain derivatives exhibit only enantiotropic nematic phases with high clearing points, while others exhibit monotropic nematic phases, discussing the influence of the ethylene bridge on mesomorphic behavior (Xi-Bin Dai et al., 2013), (徐岳连 et al., 1993).

Synthetic Applications

Various synthetic applications of Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate derivatives have been explored. These include its use as a versatile and multifunctionalized gem-difluorination building block for introducing difluoromethene subunits into new hydroxy esters, and its role in different synthetic reactions leading to the formation of compounds with potential biological activity (W. Peng et al., 2006), (Tetsuzo Kato et al., 1977).

Liquid-Crystalline Properties

Studies also include the examination of liquid-crystalline properties of related compounds. The research discusses how molecular arrangements and variations in mesogenic behaviors are influenced by the length of alkyl chains in these compounds (H. Okamoto et al., 1997), (L. Lai et al., 2007).

Direcciones Futuras

The future directions for research on Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate could involve exploring its reactivity in other chemical reactions, studying its potential applications in various fields, and investigating its safety and environmental impact. The development of simple procedures allowing access to polyfluoroalkoxy-substituted benzene derivatives using inexpensive reagents in a few steps is of great interest to researchers working in the field of pharmaceutical chemistry .

Propiedades

IUPAC Name |

ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF4O3/c1-2-18-9(17)7-3-5-8(6-4-7)19-11(15,16)10(12,13)14/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNARXIKXOPBPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC(C(F)(F)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2454613.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-bromobenzoate](/img/structure/B2454615.png)

![6-methyl-4-(1,4-thiazinan-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2454617.png)

![2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2454618.png)

![5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline](/img/structure/B2454620.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2454621.png)

![5-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2454624.png)

![N-butyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2454626.png)